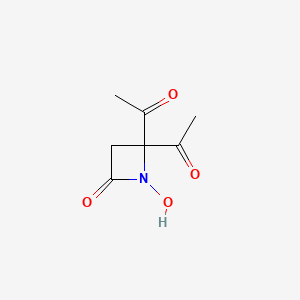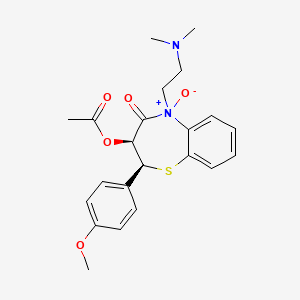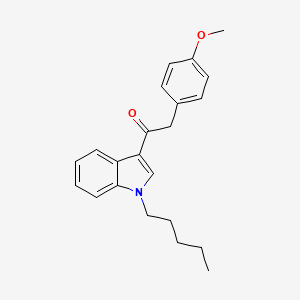
Capsiamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capsiamide-d3 is the deuterium labeled version of Capsiamide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Capsiamide is a long chain amide found in essential oil of Capsicum (all hot pepper varieties) .
Synthesis Analysis
The synthesis of Capsiamide-d3 involves the incorporation of deuterium, a stable isotope of hydrogen, into the Capsiamide molecule . This process is often used in drug development for the purpose of tracing the drug during pharmacokinetic studies .
Molecular Structure Analysis
The molecular formula of Capsiamide-d3 is C17H32D3NO . The molecular weight is 272.48 . The structure includes a long carbon chain with an amide group at one end .
Physical And Chemical Properties Analysis
The physical and chemical properties of Capsiamide-d3 include a molecular weight of 272.48 and a molecular formula of C17H32D3NO . The compound is stable under normal conditions .
Wissenschaftliche Forschungsanwendungen
Pain Management
Capsaicin and its analogues have been extensively studied for their analgesic properties . They act on the TRPV1 receptor, which plays a key role in pain sensation. Capsiamide-d3, sharing structural similarities with Capsaicin, may also modulate this pathway, offering potential as a treatment for various types of pain, including neuropathic pain .
Anti-Obesity
Research indicates that Capsaicin can influence metabolism, promoting fat oxidation and reducing appetite. These effects suggest that Capsiamide-d3 could be explored as a therapeutic agent in managing obesity and related metabolic disorders .
Anti-Pruritic (Anti-Itch)
Capsaicin is known for its anti-pruritic effects. It desensitizes the sensory neurons, providing relief from itching. Capsiamide-d3 could potentially be used in treating conditions like psoriasis and atopic dermatitis where itching is a major symptom .
Anti-Inflammatory
The anti-inflammatory potential of Capsaicin is well-documented. It can inhibit the production of inflammatory cytokines. Capsiamide-d3 may share these properties, making it a candidate for treating inflammatory diseases .
Anti-Cancer
Capsaicin has shown promise in cancer research, with studies suggesting it can induce apoptosis in cancer cells. Capsiamide-d3 might also exhibit similar anti-cancer properties, which could be harnessed in oncology .
Neuroprotective Functions
Capsaicin has neuroprotective effects, which could be beneficial in neurological disorders such as Alzheimer’s and Parkinson’s disease. Capsiamide-d3, due to its structural similarity, might also help in protecting neuronal integrity .
Vascular-Related Diseases
Given Capsaicin’s role in vascular health, Capsiamide-d3 could be investigated for its effects on vascular-related diseases, potentially aiding in the treatment of conditions like atherosclerosis and peripheral arterial disease .
Metabolic Syndrome
Capsaicin has been associated with beneficial effects on components of metabolic syndrome, such as insulin sensitivity and lipid profiles. Capsiamide-d3 might also contribute to the management of metabolic syndrome through similar mechanisms .
Gastro-Protective Effects
Capsaicin has demonstrated gastro-protective effects, which could be valuable in preventing and treating gastrointestinal disorders. Capsiamide-d3 may offer similar benefits, protecting the gastric mucosa from various insults .
Wirkmechanismus
Target of Action
Capsiamide-d3 is a deuterium-labeled variant of Capsiamide It’s worth noting that the targets of a compound are determined by various factors such as the species, genotype, physiology, developmental stage, and environmental factors during growth .
Mode of Action
It’s known that capsiamide and its analogues, such as capsiamide-d3, can interact with their targets in a way that triggers transcriptionally mediated metabolic reprogramming . This interaction can lead to changes in cellular functions and responses.
Biochemical Pathways
It’s known that the active form of vitamin d3, 1,25-dihydroxyvitamin d3, can trigger transcriptionally mediated metabolic reprogramming . This process involves the activation of both oxidative and glycolytic metabolic pathways .
Pharmacokinetics
It’s known that the adme properties of a compound play a crucial role in drug discovery and chemical safety assessment . These properties can significantly impact the bioavailability of a compound.
Result of Action
For instance, they can induce apoptotic cell death and inhibit cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, the production of secondary metabolites like Capsiamide-d3 can be influenced by environmental components such as local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes .
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-(13-methyltetradecyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO/c1-16(2)14-12-10-8-6-4-5-7-9-11-13-15-18-17(3)19/h16H,4-15H2,1-3H3,(H,18,19)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLDBWWQKYLAHJ-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCCCCCCCCCCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)





![2-[[6-[(3R)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-4-fluorobenzonitrile Trifluoroacetate](/img/structure/B587749.png)

![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)